molecular formula C16H21Cl2N3O2 B13185175 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Cat. No.: B13185175
M. Wt: 358.3 g/mol
InChI Key: NYYUUMGNUMYBRD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride is a chemically complex compound of significant interest in medicinal chemistry and drug discovery, presented here as a high-purity solid for research applications . The compound features a pyrrolidine ring, a saturated nitrogen heterocycle that serves as a versatile and privileged scaffold in pharmaceutical development . The pyrrolidine ring's distinct three-dimensional, non-planar structure and the presence of stereogenic centers allow for extensive exploration of pharmacophore space and contribute to enhanced stereochemistry and binding specificity when interacting with enantioselective biological targets . This structure is further functionalized with a 1-methylpyrazole and a benzyl group, motifs commonly encountered in the design of bioactive molecules. The dihydrochloride salt form of this compound improves its aqueous solubility and crystallinity, facilitating its handling in biological assays and formulation studies . The intrinsic properties of the pyrrolidine core, such as its contribution to a favorable polar surface area and its ability to form hydrogen bonds, are critical for optimizing the physicochemical parameters of drug candidates, including solubility and lipophilicity, which can lead to improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . This product is intended for research and development purposes exclusively. It is strictly for laboratory use and is not certified for human therapeutic, diagnostic, or veterinary applications.

Properties

Molecular Formula

C16H21Cl2N3O2

Molecular Weight

358.3 g/mol

IUPAC Name

1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C16H19N3O2.2ClH/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12;;/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21);2*1H

InChI Key

NYYUUMGNUMYBRD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Approach

Step 1: Synthesis of the Pyrazole Ring

The pyrazole ring with the desired methyl substitution at position 1 can be synthesized via hydrazine-mediated cyclization of α,β-unsaturated carbonyl compounds or chalcone derivatives. For example, a chalcone derivative bearing a suitable substituent reacts with hydrazine hydrate to form the pyrazole ring through 1,3-dipolar cycloaddition.

Reaction conditions:

  • Solvent: Ethanol or acetic acid
  • Catalyst: None or acid catalysis
  • Temperature: Reflux (80-100°C)

Optimization notes:

  • Use of excess hydrazine hydrate improves yield.
  • Purification via recrystallization from ethanol.

Table 1: Pyrazole Ring Formation Conditions

Parameter Typical Range Notes
Solvent Ethanol, Acetic acid Solvent choice affects cyclization efficiency
Temperature 80-100°C Reflux conditions preferred
Hydrazine hydrate Excess Ensures complete cyclization

Formation of the Pyrrolidine Core

Step 2: Construction of the Pyrrolidine Ring

The pyrrolidine core can be assembled via cyclization of amino acid derivatives or through Mannich-type reactions involving aldehydes and amines.

Method:

  • Condensation of a suitable amino acid or amino alcohol with formaldehyde or analogous aldehydes.
  • Cyclization facilitated by acid or base catalysis.

Reaction conditions:

  • Solvent: Toluene or ethanol
  • Catalyst: Acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide)
  • Temperature: Reflux or slightly elevated temperatures (60-80°C)

Optimization notes:

  • Use of protecting groups may be necessary to prevent side reactions.
  • Reaction monitoring via TLC ensures completion.

Benzylation and Final Functionalization

Step 3: Benzylation of the Nitrogen

The benzyl group is introduced via nucleophilic substitution using benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.

Reaction conditions:

  • Solvent: Acetone or DMF
  • Temperature: Room temperature to 50°C
  • Base: Potassium carbonate or sodium hydride

Step 4: Carboxylation and Salt Formation

The carboxylic acid group is introduced via oxidation of suitable precursors or via carboxylation of the pyrrolidine ring using reagents like carbon dioxide under pressure.

The final step involves salt formation :

  • Treatment with hydrochloric acid to generate the dihydrochloride salt, improving water solubility.

Reaction conditions:

  • Solvent: Water or ethanol
  • Acid: Hydrochloric acid
  • Temperature: Room temperature or slight heating

Optimization Strategies and Reaction Efficiency

  • Temperature control: Reactions like cyclization and benzylation benefit from precise temperature regulation to maximize yield and minimize side products.
  • Choice of solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions.
  • Catalysis: Acid or base catalysis accelerates ring formation and substitution reactions.
  • Monitoring: Use of TLC, HPLC, and NMR during each step ensures reaction completeness and purity.

Data Table Summarizing Key Reaction Conditions

Step Reagents Solvent Catalyst Temperature Yield Optimization
Pyrazole formation Hydrazine hydrate Ethanol None Reflux (80-100°C) Excess hydrazine, recrystallization
Pyrrolidine synthesis Amino acid derivative + formaldehyde Ethanol Acid/Base 60-80°C Protecting groups, TLC monitoring
Benzylation Benzyl chloride + K2CO3 Acetone/DMF None Room temp to 50°C Excess benzyl chloride, inert atmosphere
Carboxylation CO₂ under pressure Water/Ethanol None Room temp Controlled CO₂ pressure

Chemical Reactions Analysis

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Compound B’s additional methyl group at pyrazole-3 may enhance lipophilicity but reduce solubility compared to the target compound .

Salt Forms Influence Solubility :

  • The dihydrochloride salt in the target compound improves aqueous solubility versus the free base (Compound C) .

Anticonvulsant Activity:

  • Compound D (4-hydroxy-5-(4-methoxy-benzyl) derivative) showed 100% protection against pentylenetetrazole (PTZ)-induced seizures in mice at 0.0087 mmol/kg, outperforming gabapentin . This suggests that electron-donating groups (e.g., methoxy) on the benzyl ring enhance activity.

Structural-Activity Relationships (SAR):

  • Benzyl vs. Alkyl Substitutions : Compound A (methyl at pyrrolidine-1) likely exhibits reduced CNS penetration compared to the target compound’s benzyl group due to lower lipophilicity .
  • Pyrazole Modifications : The 1,3-dimethylpyrazole in Compound B could improve metabolic stability but may reduce binding affinity due to steric effects .

Research Findings and Implications

  • Synthesis and Refinement : The target compound’s crystal structure may be resolved using SHELX programs (e.g., SHELXL), which are widely employed for small-molecule refinement .

Biological Activity

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS Number: 1411681-50-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The molecular formula of the compound is C16H19N3O2C_{16}H_{19}N_{3}O_{2} with a molecular weight of 285.34 g/mol. The structure features a pyrrolidine ring substituted with a pyrazole moiety, which is known for conferring various biological activities.

PropertyValue
CAS Number1411681-50-9
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Melting PointNot Available
DensityNot Available

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has been explored in several studies.

Anticancer Activity

In vitro studies have demonstrated that derivatives of the pyrrolidine structure can exhibit significant anticancer properties. For instance, a study involving modified pyrrolidine derivatives showed varying levels of cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and others. The compound's activity was compared to standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Viability Post-Treatment (%)
1-Benzyl-4-(1-methyl...)A5497878%
CisplatinA549520%
Modified CompoundA5496666%

The compound exhibited moderate activity with an IC50 value indicating its potential as an anticancer agent, although further modifications were necessary to enhance efficacy.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, it has been suggested that similar compounds inhibit histone deacetylases (HDACs) and other targets involved in tumorigenesis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine. These studies aimed to optimize the anticancer activity through structural modifications, leading to compounds that significantly reduced viability in cancer cell lines while maintaining lower toxicity in non-cancerous cells.

Study Findings

In one study, derivatives with specific substitutions on the phenyl ring demonstrated enhanced anticancer properties compared to the parent compound. For example:

  • Compound X with a 4-chloro substitution showed reduced A549 viability to 64%.
  • Compound Y with a dimethylamino group exhibited the highest potency among tested derivatives.

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